Cas no 673-06-3 (D-Phenylalanine)

D-Phenylalanine is a non-proteinogenic enantiomer of the essential amino acid L-phenylalanine. It serves as a key chiral building block in pharmaceutical synthesis, particularly for peptidomimetics and active pharmaceutical ingredients (APIs). Its structural properties make it valuable in the development of enzyme inhibitors and receptor modulators. D-Phenylalanine exhibits metabolic stability due to its resistance to endogenous enzymatic degradation, enhancing its utility in drug design. The compound is also employed in biochemical research for studying stereospecific interactions and metabolic pathways. High-purity D-Phenylalanine is essential for reproducible results in synthetic and medicinal chemistry applications. Its consistent quality and enantiomeric purity are critical for precision in research and industrial processes.
D-Phenylalanine structure
D-Phenylalanine structure
Product name:D-Phenylalanine
CAS No:673-06-3
MF:C9H11NO2
MW:165.1891
MDL:MFCD00004270
CID:39499
PubChem ID:24898241

D-Phenylalanine Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-Amino-3-phenylpropanoic acid
    • NATEGLINIDE INTERMEDIATES
    • D-beta-Phenyl-alpha-aminopropionic acid
    • d-alpha-aminohydrocinnamic acid
    • D-ALPHA-AMINO-BETA-PHENYL-PROPIONIC ACID
    • D-2-AMINO-3-PHENYLPROPANOIC ACID
    • D(+)-PHENYLALANINE
    • D-PHENYLALANINE
    • d-phe
    • H-D-PHE-OH
    • (R)-2-Amino-3-phenylpropanoic acid
    • (R)-2-AMINO-3-PHENYLPROPIONIC ACID
    • D-alpha-Amino-beta-phenylpropionic acid
    • D-α-Amino-β-phenylpropionic acid
    • (R)-(+)-Phenylalanine
    • D-β-Phenylalanine
    • (R)-Phenylalanine
    • L-phenylalanine
    • phenylalanine
    • (S)-2-Amino-3-phenylpropanoic acid
    • 3-Phenyl-L-alanine
    • (S)-Phenylalanine
    • (S)-2-Amino-3-phenylpropionic acid
    • beta-Phenyl-L-alanine
    • (L)-Phenylalanine
    • 3-Phenylalanine
    • (2S)-2-amino-3-phenylpropanoic acid
    • H-Phe-OH
    • Antibiotic FN 1636
    • L-Alanine, phenyl-
    • Alanine, 3-phenyl-
    • L-Alanine, 3-phenyl-
    • (S)-alpha-Amino-beta-phenylpropionic acid
    • Phenylalanine (VAN)
    • Phenylalaninum [Latin]
    • Fenilalanina [Spanish]
    • (S)-alpha-Aminohydrocinnamic acid
    • Alanine, phen
    • KBioGR_001529
    • SBI-0051820.P002
    • Z933646062
    • DTXSID4025876
    • AM83526
    • CCG-39336
    • Alanine, phenyl-, D-
    • Q-101646
    • BDBM36161
    • 4C53B247-2FE4-4464-92C0-9F3782A08966
    • CHEMBL379630
    • AS-11997
    • KBio2_004773
    • s4153
    • CS-W020009
    • NCGC00163338-03
    • HMS1922C08
    • CCRIS 6267
    • NCGC00163338-01
    • Phenylalanine D-form
    • KBio2_007341
    • DPhe
    • Spectrum4_000865
    • D-(+)-Phenylalanine
    • NSC-25005
    • A20666
    • NCI-C60195
    • (2R)-2-amino-3-phenyl-propanoic acid
    • CHEBI:16998
    • D-.beta.-Phenyl-.alpha.-alanine
    • HMS501G15
    • 673-06-3
    • D-Phenylalanine, Vetec(TM) reagent grade, >=98%
    • M02934
    • GTPL5797
    • D-.beta.-Phenylalanine
    • AB00052351_03
    • Spectrum_001725
    • AC-11292
    • KBio2_002205
    • 032K16VRCU
    • D-Phenylalanine, >=99%
    • AC-8664
    • NSC-758460
    • P0135
    • Phenylalanine,(S)
    • EINECS 211-603-5
    • D-alpha-Amino-beta-phenylpropionic acid;D-beta-Phenyl-alpha-aminopropionic acid
    • DivK1c_000453
    • HY-Y0079
    • NSC 25005
    • D-PHENYLALANINE [WHO-DD]
    • Phenylalanine,d-
    • Spectrum5_001137
    • Spectrum2_001558
    • AB00052351_02
    • HDPheOH
    • Q26841253
    • SPBio_001436
    • Sabiden
    • NS00068080
    • SCHEMBL92744
    • SPECTRUM1503391
    • PHENYLALANINE, D-
    • NSC758460
    • KBioSS_002205
    • (D)-Phenylalanine
    • MFCD00004270
    • J-300203
    • SR-01000872765-1
    • EN300-60166
    • UNII-032K16VRCU
    • AKOS007930513
    • DB02556
    • SR-01000872765
    • NINDS_000453
    • IDI1_000453
    • C02265
    • KBio1_000453
    • Pharmakon1600-01503391
    • D-Phenylalanine, >=98% (HPLC)
    • l-3-phenylalanine
    • PHENYLALANINE D-FORM [MI]
    • D-beta-Phenyl-alpha-alanine
    • BRD-K00911807-001-04-0
    • D-phenylalanine zwitterion
    • BRD-K00911807-003-01-2
    • DTXCID605876
    • (2R)-2-ammonio-3-phenylpropanoate
    • D-a-Amino-b-phenylpropionate
    • (2R)-2-amino-3-phenylpropanoic acid;D-phenylalanine
    • CHEBI:57981
    • D-a-Amino-b-phenylpropionic acid
    • D-alpha-Amino-beta-phenylpropionate
    • (R)-(+)-PHENYLALANINE
    • BRD-K00911807-001-03-2
    • D-Phenylalanine
    • MDL: MFCD00004270
    • Inchi: 1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1
    • InChI Key: COLNVLDHVKWLRT-QMMMGPOBSA-N
    • SMILES: O([H])C([C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])[H])=O
    • BRN: 2804068

Computed Properties

  • Exact Mass: 165.078979g/mol
  • Surface Charge: 0
  • XLogP3: -1.5
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 165.078979g/mol
  • Monoisotopic Mass: 165.078979g/mol
  • Topological Polar Surface Area: 63.3Ų
  • Heavy Atom Count: 12
  • Complexity: 153
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: White lens powder.
  • Density: 1.1603 (rough estimate)
  • Melting Point: 273-276 ºC
  • Boiling Point: 293.03°C (rough estimate)
  • Flash Point: 139.8℃
  • Refractive Index: 34 ° (C=2, H2O)
  • Water Partition Coefficient: 27 g/L (20 ºC)
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents, acids, bases.
  • PSA: 63.32000
  • LogP: 1.34130
  • Merck: 7271
  • Specific Rotation: 33.5 º (c=2, H2O)
  • pka: 2.2(at 25℃)
  • Solubility: Not determined.

D-Phenylalanine Security Information

D-Phenylalanine Customs Data

  • HS CODE:29224995
  • Customs Data:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

D-Phenylalanine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-60166-5.0g
(2R)-2-amino-3-phenylpropanoic acid
673-06-3 95.0%
5.0g
$29.0 2025-03-21
Enamine
EN300-60166-100.0g
(2R)-2-amino-3-phenylpropanoic acid
673-06-3 95.0%
100.0g
$72.0 2025-03-21
Enamine
EN300-60166-0.25g
(2R)-2-amino-3-phenylpropanoic acid
673-06-3 95.0%
0.25g
$19.0 2025-03-21
Enamine
EN300-60166-50.0g
(2R)-2-amino-3-phenylpropanoic acid
673-06-3 95.0%
50.0g
$51.0 2025-03-21
TRC
P319410-100g
D-Phenylalanine
673-06-3
100g
$ 316.00 2023-09-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P0135-25g
D-Phenylalanine
673-06-3 98.0%(T)
25g
¥640.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P0135-5g
D-Phenylalanine
673-06-3 98.0%(T)
5g
¥210.0 2022-05-30
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A10572-100g
D-Phenylalanine, 99%
673-06-3 99%
100g
¥3943.00 2023-02-27
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0683510751-5g
D-Phenylalanine
673-06-3
5g
¥ 44.0 2024-07-19
eNovation Chemicals LLC
D618258-1kg
D-Phenylalanine
673-06-3 97%
1kg
$380 2024-06-05

D-Phenylalanine Production Method

D-Phenylalanine Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:673-06-3)D-Phenylalanine
Order Number:LE6258
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:48
Price ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:673-06-3)D-Phenylalanine
Order Number:LE14933
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:11
Price ($):discuss personally

Additional information on D-Phenylalanine

D-Phenylalanine (CAS No. 673-06-3): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

D-Phenylalanine, a non-proteinogenic amino acid, is a compound of significant interest in the fields of biochemistry and pharmaceutical research. With the chemical formula C₉H₁₁NO₂ and the CAS number 673-06-3, this enantiomer of L-phenylalanine has garnered attention for its unique biological properties and potential therapeutic applications. This article provides an in-depth exploration of D-Phenylalanine, its chemical structure, pharmacological effects, and the latest research findings that highlight its role in contemporary scientific studies.

The molecular structure of D-Phenylalanine consists of a phenyl group attached to an α-amino acid backbone, with the chiral center at the carbon atom linked to the amino group. This configuration distinguishes it from its L-enantiomer, which is the more commonly found form in proteins and natural biological systems. The stereochemical difference between D- and L-forms has profound implications on their interactions with biological targets, making D-Phenylalanine a subject of extensive research in drug design and development.

One of the most notable pharmacological properties of D-Phenylalanine is its role as a precursor to endorphins and enkephalins, which are neurotransmitters that play a crucial role in pain modulation and mood regulation. Research has shown that D-Phenylalanine can enhance the production of these compounds, leading to potential applications in managing chronic pain conditions and neurological disorders. Recent studies have explored its efficacy in treating conditions such as fibromyalgia and migraine headaches, where modulation of neurotransmitter levels is key to symptom relief.

Furthermore, D-Phenylalanine has been investigated for its potential role in immune function. Some studies suggest that it may stimulate the production of certain immune cells and enhance antibody responses, making it a candidate for therapeutic use in immunomodulatory treatments. The compound's ability to influence both central nervous system and immune system functions underscores its versatility as a pharmacological agent.

In the realm of cancer research, D-Phenylalanine has attracted attention for its potential anti-cancer properties. Preliminary studies have indicated that it may inhibit the growth of certain cancer cell lines by modulating enzymatic pathways involved in tumor progression. While further research is needed to fully elucidate these mechanisms, the findings suggest that D-Phenylalanine could be a valuable component in combinatorial cancer therapies.

The synthesis and purification of D-Phenylalanine are critical aspects that ensure its efficacy in various applications. Advances in synthetic chemistry have enabled more efficient and scalable production methods, allowing researchers to obtain high-purity samples for experimental use. Techniques such as chiral resolution and enzymatic synthesis have been particularly useful in isolating D-Phenylalanine from racemic mixtures, ensuring that the compound's pharmacological effects are not diluted by impurities.

Recent advancements in analytical chemistry have also contributed to a better understanding of D-Phenylalanine's behavior in biological systems. Techniques like mass spectrometry and high-performance liquid chromatography (HPLC) allow researchers to monitor the compound's metabolism and interactions with target proteins with high precision. These tools have been instrumental in identifying new pathways through which D-Phenylalanine exerts its pharmacological effects.

The therapeutic potential of D-Phenylalanine extends beyond pain management and immune modulation. Emerging research suggests that it may have applications in neurodegenerative diseases such as Alzheimer's disease. Studies have shown that D-Phenylalanine can influence acetylcholine levels, a neurotransmitter critical for cognitive function. By modulating acetylcholine pathways, D-Phenylalanine may offer a novel approach to alleviating symptoms associated with neurodegenerative conditions.

Another area where D-Phenylalanine shows promise is in mental health treatments. Its ability to affect neurotransmitter levels has led researchers to investigate its potential as an adjunct therapy for depression and anxiety disorders. While more clinical trials are needed to confirm these effects, preliminary findings are encouraging and warrant further exploration.

The safety profile of D-Phenylalanine is another important consideration in its application as a therapeutic agent. Clinical studies have generally reported mild side effects, such as gastrointestinal discomfort or headaches, which are typically transient and dose-dependent. However, long-term studies are necessary to fully assess any potential risks associated with prolonged use.

In conclusion, D-Phenylalanine (CAS No. 673-06-3) is a multifaceted compound with significant implications for both basic science and clinical applications. Its unique pharmacological properties make it a valuable tool in researching pain management, immune function, cancer therapy, neurodegenerative diseases, and mental health disorders. As research continues to uncover new insights into its mechanisms of action, D-Phenylalanine is poised to play an increasingly important role in modern chemical and pharmaceutical sciences.

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